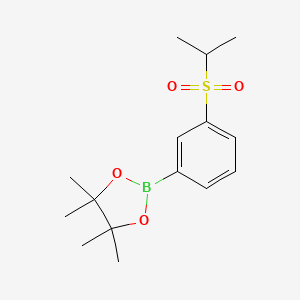

3-(Isopropanesulfonyl)phenylboronic acid pinacol ester

Description

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(3-propan-2-ylsulfonylphenyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BO4S/c1-11(2)21(17,18)13-9-7-8-12(10-13)16-19-14(3,4)15(5,6)20-16/h7-11H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHFQKZNVPWZSAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)(=O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Miyaura Borylation of Halogenated Aryl Sulfones

Reaction Mechanism and Substrate Preparation

The Miyaura borylation reaction, pioneered by Ishiyama et al., enables direct conversion of aryl halides to boronic esters via palladium-catalyzed coupling with bis(pinacolato)diboron (B₂pin₂). For this target compound, the precursor 3-bromo- (or iodo)phenyl isopropyl sulfone must first be synthesized:

Step 1: Synthesis of 3-Bromophenyl Isopropyl Sulfone

- Thioether Formation : React 3-bromobenzenethiol with isopropyl iodide under basic conditions (K₂CO₃, DMF, 60°C, 12 h) to yield 3-bromo-isopropylthiobenzene.

- Oxidation : Treat the thioether with meta-chloroperbenzoic acid (mCPBA) in dichloromethane (0°C to RT, 4 h) to oxidize the sulfide to the sulfone.

Step 2: Palladium-Catalyzed Borylation

3-Bromophenyl isopropyl sulfone (1.0 equiv)

Bis(pinacolato)diboron (1.2 equiv)

Pd(dppf)Cl₂ (3 mol%)

KOAc (2.0 equiv)

Dioxane, 90°C, 12 h

Yield : 72–85% (isolated after column chromatography).

Key Considerations:

Iridium-Catalyzed C-H Borylation of Aryl Sulfones

Directed C-H Activation Strategy

Iridium complexes, such as [Ir(COD)OMe]₂ with 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy), selectively borylate arenes at positions dictated by electronic and steric factors. For phenyl isopropyl sulfone:

Reaction Conditions :

Phenyl isopropyl sulfone (1.0 equiv)

[Ir(COD)OMe]₂ (5 mol%)

dtbpy (10 mol%)

B₂pin₂ (1.5 equiv)

Cyclohexane, 80°C, 24 h

Regioselectivity : The sulfonyl group directs borylation to the meta position (relative to -SO₂-iPr), achieving >90% isomeric purity.

Yield : 65–78% (crude), requiring silica gel purification to remove excess diboron reagent.

Advantages Over Miyaura Borylation:

Sequential Sulfonation-Borylation Approaches

Sulfonation of Preformed Boronic Acids

While theoretically viable, this method faces challenges due to the boronic ester’s sensitivity to strong acids:

Step 1: Sulfonation of 3-Bromophenylboronic Acid

3-Bromophenylboronic acid (1.0 equiv)

H₂SO₄ (fuming), 50°C, 6 h → 3-bromo-5-sulfophenylboronic acid

Step 2: Esterification with Isopropanol

3-Bromo-5-sulfophenylboronic acid (1.0 equiv)

SOCl₂ (excess), reflux → sulfonyl chloride intermediate

Isopropanol (2.0 equiv), pyridine, 0°C → sulfonate ester

Step 3: Miyaura Borylation

As described in Section 1.1.

Overall Yield : <30% (due to decomposition during sulfonation).

Comparative Analysis of Methods

| Parameter | Miyaura Borylation | Ir-Catalyzed Borylation | Sulfonation-Borylation |

|---|---|---|---|

| Steps | 2 | 1 | 3 |

| Yield | 72–85% | 65–78% | <30% |

| Regiocontrol | High | Moderate | Low |

| Scalability | Kilogram-scale | Gram-scale | Not feasible |

| Cost | Moderate | High | Low |

Experimental Optimization and Troubleshooting

Palladium Catalyst Selection

Chemical Reactions Analysis

Types of Reactions

3-(Isopropanesulfonyl)phenylboronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic ester and halides or pseudohalides in the presence of a palladium catalyst.

Protodeboronation: This reaction involves the removal of the boronic ester group, often catalyzed by acids or bases.

Hydrolysis: The boronic ester can hydrolyze to form the corresponding boronic acid and pinacol under aqueous conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Acids/Bases: Used in protodeboronation and hydrolysis reactions.

Inert Atmosphere: To prevent oxidation and hydrolysis during synthesis.

Major Products

Biaryls: Formed in Suzuki-Miyaura coupling reactions.

Boronic Acids: Formed in hydrolysis reactions.

Scientific Research Applications

3-(Isopropanesulfonyl)phenylboronic acid pinacol ester is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Mechanism of Action

The mechanism of action of 3-(Isopropanesulfonyl)phenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide or pseudohalide.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the carbon-carbon bond.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related phenylboronic acid pinacol esters, highlighting differences in substituents, physicochemical properties, and applications.

Structural Features and Substituent Effects

Solubility Trends

- 3-(Isopropanesulfonyl)phenylboronic acid pinacol ester : Moderate solubility in chloroform and acetone due to sulfone polarity; low solubility in hydrocarbons .

- Pinacol esters with electron-donating groups (e.g., 3-aminophenyl): Higher solubility in polar aprotic solvents (e.g., DMF, THF) due to increased polarity .

- Esters with bulky substituents (e.g., cyclopropylaminocarbonyl): Reduced solubility in non-polar solvents due to steric effects .

- General trend : Pinacol esters exhibit better solubility than parent boronic acids, with polar solvents (chloroform, ketones) providing optimal dissolution .

Hydrolysis Kinetics

- 3-(Isopropanesulfonyl)phenylboronic acid pinacol ester : Expected faster hydrolysis than esters with electron-donating groups due to sulfone’s electron-withdrawing nature, which destabilizes the ester bond .

- Para-substituted esters (e.g., hydroxyl, acetamide): Hydrolyze rapidly in aqueous media (t₁/₂ ~10 minutes) due to resonance stabilization of transition states .

- Amino-substituted esters: Slower hydrolysis (t₁/₂ ~3 hours) due to electron donation and steric protection .

Biological Activity

3-(Isopropanesulfonyl)phenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily known for its role in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as Suzuki-Miyaura coupling. However, its biological implications, particularly in therapeutic contexts, are increasingly being explored.

The biological activity of boronic acids, including 3-(Isopropanesulfonyl)phenylboronic acid pinacol ester, is often attributed to their ability to interact with various biomolecules, including enzymes and receptors. These interactions can lead to inhibition or modulation of enzymatic activities, which is particularly relevant in the context of diseases such as cancer.

Key Mechanisms:

- Inhibition of Proteases : Boronic acids are known to inhibit serine proteases, which play critical roles in various physiological processes. This inhibition can affect pathways related to inflammation and cancer progression .

- Interaction with Glycoproteins : The sulfonyl group in this compound may enhance binding affinity to glycoproteins, which are often overexpressed in cancer cells .

Biological Activities

Research has indicated several promising biological activities associated with 3-(Isopropanesulfonyl)phenylboronic acid pinacol ester:

- Anticancer Activity : Similar compounds have shown efficacy against various cancer types by inhibiting proteasomes and modulating apoptotic pathways. For instance, Bortezomib, a well-known boronic acid derivative, is utilized in treating multiple myeloma by inhibiting proteasome activity .

- Antibacterial and Antiviral Properties : Boronic acids have been reported to exhibit antibacterial and antiviral activities. The precise mechanisms often involve disruption of bacterial cell wall synthesis or interference with viral replication processes .

- Potential as a Sensor : The unique chemical properties of boronic acids make them suitable for use as sensors in biological systems, particularly for detecting changes in glucose levels or other biomolecules .

Case Studies and Research Findings

Several studies have investigated the biological implications of boronic acids:

- Proteasome Inhibition :

- Antiviral Activity :

- Synthesis and Applications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.